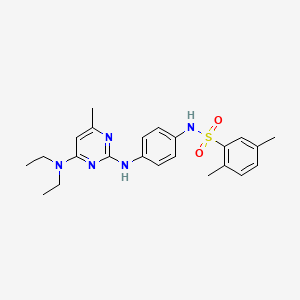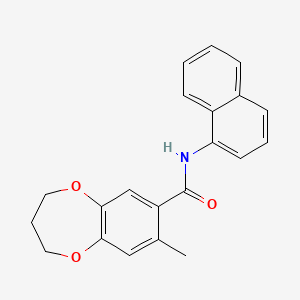
8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxepine core, which is a bicyclic structure containing both benzene and dioxepine rings, and is substituted with a naphthyl group and a carboxamide group.
準備方法
The synthesis of 8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxepine core, followed by the introduction of the naphthyl group and the carboxamide functionality. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
化学反応の分析
8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified versions of the original compound with different functional groups.
科学的研究の応用
8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds, such as:
8-methyl-N-(quinolin-5-yl)quinolin-4-amine: This compound also features a bicyclic core and is studied for its anticancer properties.
2-Bromoethyl methacrylate: This compound is used in polymer synthesis and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C21H19NO3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
8-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H19NO3/c1-14-12-19-20(25-11-5-10-24-19)13-17(14)21(23)22-18-9-4-7-15-6-2-3-8-16(15)18/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,23) |
InChIキー |
RUBRJNIDRZTKDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C(=O)NC3=CC=CC4=CC=CC=C43)OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


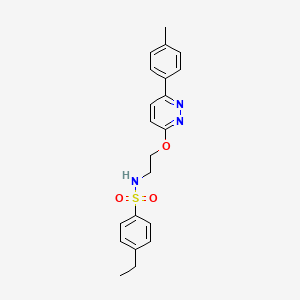
![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11232178.png)
![ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B11232180.png)
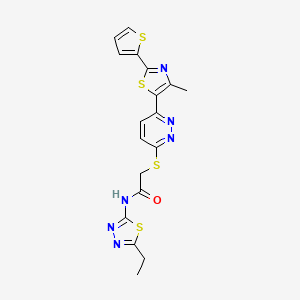
![4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11232195.png)
![N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11232199.png)
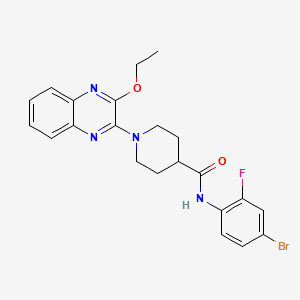
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11232217.png)
![N-[2-(butylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232223.png)
![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11232224.png)
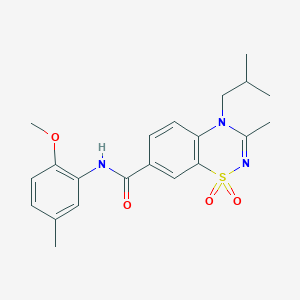
![N6-(2-(dimethylamino)ethyl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232251.png)
